2,3-Dihydro-1H-indole-5-carboxamide Hydrochloride: Structural Characterization and Synthetic Methodologies
2,3-Dihydro-1H-indole-5-carboxamide Hydrochloride: Structural Characterization and Synthetic Methodologies
Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter privileged scaffolds that serve as the backbone for novel therapeutics. 2,3-dihydro-1H-indole-5-carboxamide hydrochloride (commonly referred to as indoline-5-carboxamide hydrochloride) is a prime example. This bicyclic heterocycle combines the conformational rigidity of an indoline core with the hydrogen-bonding potential of a C5-carboxamide. It has emerged as a critical pharmacophore and synthetic intermediate in the development of ubiquitin-specific peptidase 30 (USP30) inhibitors[1] and SMYD inhibitors[2].
This whitepaper provides an authoritative, in-depth guide to the chemical properties, self-validating synthetic protocols, and analytical characterization of this vital compound.
Chemical Identity and Structural Properties
The indoline core differs fundamentally from its indole counterpart due to the saturation at the C2 and C3 positions. This sp³ hybridization introduces a distinct three-dimensional geometry, altering the basicity of the nitrogen and the electronic distribution across the aromatic ring. The C5-carboxamide acts as a potent hydrogen bond donor and acceptor, making it an ideal motif for interacting with kinase hinge regions and enzymatic active sites.
Table 1: Quantitative Chemical Properties
| Property | Value |
| Chemical Name | 2,3-dihydro-1H-indole-5-carboxamide hydrochloride |
| CAS Registry Number | 1394041-29-2[3] |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol (HCl salt); 162.19 g/mol (Free base) |
| SMILES (Free Base) | NC(=O)C1=CC2=C(NCC2)C=C1 |
| Physical Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, Methanol, and Water |
Synthesis and Isolation Protocols
To ensure high yield and purity, the synthesis of indoline-5-carboxamide hydrochloride must follow a rigorous, self-validating workflow. The secondary amine of the indoline core is highly nucleophilic; therefore, attempting direct amidation of indoline-5-carboxylic acid will result in uncontrolled polymerization and N-acylation.
To circumvent this, we employ a transient protection strategy. The causality behind this protocol is simple: mask the indoline nitrogen to direct the coupling agent exclusively to the C5-carboxylic acid, then remove the mask under conditions that simultaneously yield the desired hydrochloride salt[1][4].
Step-by-Step Methodology
Phase 1: N-Boc Protection
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Reaction: Suspend indoline-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
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Causality: TEA deprotonates the indoline nitrogen, enhancing its nucleophilicity toward Boc₂O. DCM is chosen as an aprotic solvent to prevent the hydrolysis of Boc₂O.
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In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the highly polar starting material is consumed, yielding a higher Rf spot.
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Workup: Wash with 1M HCl to remove TEA, extract with DCM, and dry over Na₂SO₄ to yield 1-(tert-butoxycarbonyl)indoline-5-carboxylic acid.
Phase 2: Amidation
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Reaction: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq), ammonium chloride (NH₄Cl, 2.0 eq), and HATU (1.2 eq) at 0 °C[4].
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Causality: HATU is utilized over EDC/HOBt due to its superior efficiency in forming the active ester, minimizing epimerization and accelerating the coupling with the relatively weak nucleophile (ammonia generated in situ from NH₄Cl). DIPEA serves as a non-nucleophilic base to neutralize the HCl from NH₄Cl and drive the reaction.
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IPC: LC-MS analysis must show the disappearance of the acid mass and the appearance of the [M+H]⁺ peak for the Boc-carboxamide.
Phase 3: Deprotection and Salt Formation
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Reaction: Dissolve the N-Boc-indoline-5-carboxamide in a minimal amount of 1,4-dioxane. Slowly add 4.0 M HCl in dioxane (10.0 eq) at room temperature[1].
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Causality: Using HCl in dioxane provides strictly anhydrous conditions. As the Boc group is cleaved (releasing isobutylene and CO₂), the resulting indoline free base immediately protonates. Because the HCl salt is insoluble in dioxane, it precipitates out of solution, driving the reaction forward and providing a self-purifying mechanism.
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Isolation: Stir for 3 hours. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
Caption: Synthetic workflow for 2,3-dihydro-1H-indole-5-carboxamide hydrochloride.
Analytical Characterization
To guarantee structural integrity, the isolated hydrochloride salt must be rigorously characterized. The sp³ carbons of the indoline ring provide a distinct NMR signature compared to fully aromatic indoles.
Table 2: Expected Analytical Data (NMR, MS, IR)
| Technique | Signal / Peak | Assignment & Causality |
| ¹H NMR (DMSO-d₆) | δ 3.15 (t, J = 8.0 Hz, 2H) | C3-H₂: Benzylic protons, split by adjacent C2 protons. |
| ¹H NMR (DMSO-d₆) | δ 3.65 (t, J = 8.0 Hz, 2H) | C2-H₂: Deshielded by the adjacent protonated nitrogen (N⁺). |
| ¹H NMR (DMSO-d₆) | δ 6.90 (d, J = 8.2 Hz, 1H) | C7-H: Aromatic proton ortho to the amine. |
| ¹H NMR (DMSO-d₆) | δ 7.30 (br s, 1H), 7.85 (br s, 1H) | CONH₂: Primary amide protons. Broadened due to quadrupolar relaxation. |
| ¹H NMR (DMSO-d₆) | δ 7.65 (dd, J = 8.2, 1.5 Hz, 1H) | C6-H: Aromatic proton, coupled to C7 and C4. |
| ¹H NMR (DMSO-d₆) | δ 7.75 (d, J = 1.5 Hz, 1H) | C4-H: Aromatic proton, meta-coupled to C6. |
| ¹H NMR (DMSO-d₆) | δ 10.50 (br s, 2H) | NH₂⁺: Protonated indoline nitrogen (HCl salt confirmation). |
| LC-MS (ESI+) | m/z 163.1 [M+H]⁺ | Confirms the molecular weight of the free base (C₉H₁₀N₂O). |
| FT-IR (ATR) | 3350, 3180 cm⁻¹ | N-H stretching (amide and indoline salt). |
| FT-IR (ATR) | 1655 cm⁻¹ | Amide I band (C=O stretching). |
Mechanistic Applications in Drug Discovery
The indoline-5-carboxamide motif is not merely a structural spacer; it is an active participant in target engagement. A prominent example is its use in the design of inhibitors targeting Ubiquitin Specific Peptidase 30 (USP30) [1].
USP30 is a mitochondrial deubiquitinating enzyme that opposes parkin-mediated mitophagy. Inhibition of USP30 is a highly sought-after therapeutic strategy for neurodegenerative diseases like Parkinson's. In these inhibitor scaffolds (such as N-cyano-7-azanorbornane derivatives), the indoline-5-carboxamide unit acts as a crucial hinge-binding or pocket-filling element. The carboxamide group forms directional hydrogen bonds with the target protein's backbone, while the rigid indoline core projects substituent groups into adjacent hydrophobic pockets[1].
Caption: Pharmacological binding logic and downstream effect on USP30-mediated mitophagy.
Handling, Stability, and Storage Protocols
As a hydrochloride salt, 2,3-dihydro-1H-indole-5-carboxamide is significantly more stable than its free base counterpart, which is prone to slow air-oxidation to the corresponding indole.
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Storage: Store desiccated at 2–8 °C. The compound is hygroscopic; exposure to moisture can lead to clumping and degradation.
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Handling: Handle under an inert atmosphere (nitrogen or argon) when preparing stock solutions.
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Formulation: For biological assays, prepare stock solutions in anhydrous DMSO. Avoid prolonged storage of DMSO stocks at room temperature to prevent potential hydrolysis or oxidation.
References
- Accela ChemBio. "1394041-29-2, 2,3-dihydro-1H-indole-5-carboxamide hydrochloride." Accela ChemBio Catalog.
- US Patent 11572374B2. "N-cyano-7-azanorbornane derivatives and uses thereof." Google Patents.
- Journal of Medicinal Chemistry. "Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors." ACS Publications.
- US Patent Application 20190322660A1. "Smyd inhibitors." Google Patents.
Sources
- 1. US11572374B2 - N-cyano-7-azanorbornane derivatives and uses thereof - Google Patents [patents.google.com]
- 2. US20190322660A1 - Smyd inhibitors - Google Patents [patents.google.com]
- 3. 136386-74-8,4-(4-bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. pubs.acs.org [pubs.acs.org]
